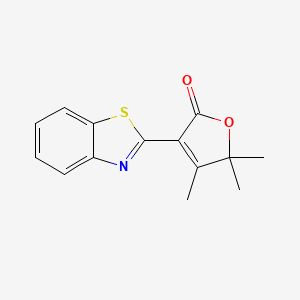
3-(1,3-Benzothiazol-2-yl)-4,5,5-trimethyl-2(5H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzothiazol-2-yl)-4,5,5-trimethyl-2(5H)-furanone is a heterocyclic compound that features a benzothiazole moiety fused with a furanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)-4,5,5-trimethyl-2(5H)-furanone typically involves the cyclization of 2-aminothiophenols with appropriate carbonyl compounds. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Another approach involves the use of thioamide or carbon dioxide as raw materials, catalyzed by diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) under high pressure .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are utilized to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-4,5,5-trimethyl-2(5H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the benzothiazole ring .
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-4,5,5-trimethyl-2(5H)-furanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-4,5,5-trimethyl-2(5H)-furanone involves its interaction with specific molecular targets. For instance, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1,3-Benzothiazol-2-yl)-4,5,5-trimethyl-2(5H)-furanone include:
2-Phenyl-4H-benzo[d][1,3]oxazin-4-one: Known for its antibacterial properties.
5-Methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one: Used in the synthesis of heterocyclic azo dyes.
Uniqueness
What sets this compound apart is its unique combination of a benzothiazole and furanone ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
143837-69-8 |
|---|---|
Molecular Formula |
C14H13NO2S |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-4,5,5-trimethylfuran-2-one |
InChI |
InChI=1S/C14H13NO2S/c1-8-11(13(16)17-14(8,2)3)12-15-9-6-4-5-7-10(9)18-12/h4-7H,1-3H3 |
InChI Key |
PQZQFLMZTKRGCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC1(C)C)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


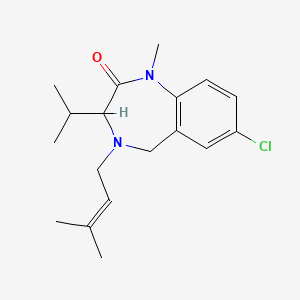
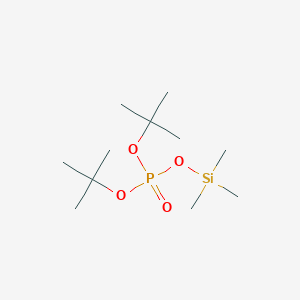
![3-Methyl-1,2-di(propan-2-yl)-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B12564594.png)
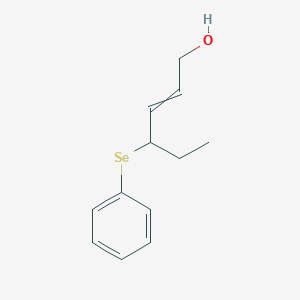
![[3-(2-tert-Butoxy-2-oxoethyl)-2-oxoimidazolidin-1-yl]acetate](/img/structure/B12564607.png)
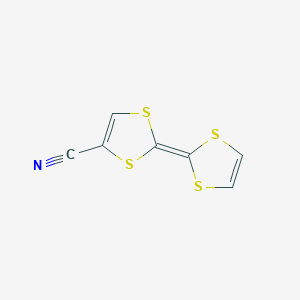
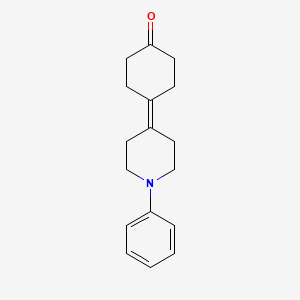
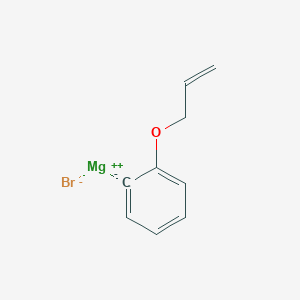
![5,5'-Carbonylbis[2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B12564645.png)
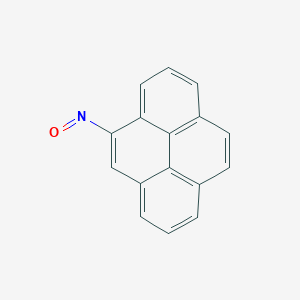
![3-(4-Nitrophenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12564650.png)
![methyl 6-[(R)-(4-methylphenyl)sulfinyl]-3,5-dioxohexanoate](/img/structure/B12564653.png)
![3-Chloro-4-[methyl(phenyl)amino]but-2-enoic acid](/img/structure/B12564659.png)
![(3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one](/img/structure/B12564666.png)
